molecular formula C14H17N3O4 B2720011 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-80-0

2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2720011
CAS No.: 886913-80-0
M. Wt: 291.307
InChI Key: ZURZCIYPLRFAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (hereafter referred to as Compound A) is a pyrido[1,2-a]pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl group at position 9, and a 4-oxo functional group. The carboxamide moiety at position 3 is substituted with a 1-hydroxybutan-2-yl chain.

Properties

IUPAC Name

2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-9(7-18)15-12(19)10-13(20)16-11-8(2)5-4-6-17(11)14(10)21/h4-6,9,18,20H,3,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZCIYPLRFAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, and it possesses a complex structure that includes both hydroxy and carbonyl groups.

Antiviral Properties

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antiviral activity against a range of viruses. For instance, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated significant antiviral effects against the West Nile Virus, with low cytotoxicity levels reported in vitro . The mechanism of action appears to involve interference with viral replication processes.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that similar pyrido derivatives can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies exploring the anticancer potential of this compound have revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting a potential role in cancer therapy .

Case Studies

Study Findings Reference
Antiviral ScreeningHigh activity against West Nile Virus; low cytotoxicity
Antimicrobial EffectsInhibition of bacterial growth; specific strains affected
Cancer Cell ApoptosisInduction of apoptosis in various cancer cell lines

The biological activity of 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit viral enzymes crucial for replication.
  • Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its bioavailability.
  • Modulation of Signaling Pathways : Interaction with specific cellular receptors may alter signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The most relevant structural analogue identified is 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (hereafter Compound B) . Below is a comparative analysis:

Table 1: Structural Comparison of Compound A and Compound B
Feature Compound A Compound B
Core Structure Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]thieno[2,3-d]pyrimidine (additional thiophene ring fused)
Substituents - 2-hydroxy
- 3-carboxamide (1-hydroxybutan-2-yl)
- 9-methyl, 4-oxo
- 2-carboxamide (thiazol-2-yl)
- 9-methyl, 4-oxo
Functional Groups Hydroxyl, carboxamide, ketone Carboxamide, thiazole, thiophene, ketone
Heteroatoms O (hydroxyl, ketone), N (pyrimidine) S (thiophene, thiazole), N (pyrimidine, thiazole)

Implications of Structural Variations

Bioactivity and Binding Interactions :

  • The thiazole ring in Compound B may confer π-π stacking or metal-coordinating properties, common in kinase inhibitors or antimicrobial agents. In contrast, Compound A’s hydroxyl group could facilitate hydrogen bonding with biological targets, such as enzymes or receptors .

Metabolic Stability :

  • The 1-hydroxybutan-2-yl chain in Compound A may influence metabolic pathways (e.g., oxidation or conjugation), whereas Compound B’s thiazole group might resist enzymatic degradation due to its aromatic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.